molecular formula C19H24BrNOS B14587060 2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol CAS No. 61151-47-1

2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol

Katalognummer: B14587060
CAS-Nummer: 61151-47-1
Molekulargewicht: 394.4 g/mol
InChI-Schlüssel: SEIKJXHDCOUQDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol is a chemical compound with a complex structure that includes a benzylsulfanyl group, a bromine atom, and a diethylamino group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol typically involves multiple steps, including the introduction of the benzylsulfanyl group, bromination, and the addition of the diethylamino group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution of the bromine atom can result in various substituted phenols.

Wissenschaftliche Forschungsanwendungen

2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. For example, its phenol group can participate in hydrogen bonding and electron transfer reactions, while the diethylamino group can interact with biological receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other phenol derivatives with different substituents, such as:

  • 2-[(Methylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol
  • 2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol

Uniqueness

What sets 2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol apart is its unique combination of substituents, which can result in distinct chemical and biological properties. For example, the presence of the benzylsulfanyl group can enhance its lipophilicity, while the bromine atom can influence its reactivity in substitution reactions.

Eigenschaften

CAS-Nummer

61151-47-1

Molekularformel

C19H24BrNOS

Molekulargewicht

394.4 g/mol

IUPAC-Name

2-(benzylsulfanylmethyl)-4-bromo-6-(diethylaminomethyl)phenol

InChI

InChI=1S/C19H24BrNOS/c1-3-21(4-2)12-16-10-18(20)11-17(19(16)22)14-23-13-15-8-6-5-7-9-15/h5-11,22H,3-4,12-14H2,1-2H3

InChI-Schlüssel

SEIKJXHDCOUQDD-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CC1=C(C(=CC(=C1)Br)CSCC2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.